methyl (2E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethanoate is a compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular ester contains a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethanoate typically involves the reaction of a thiazolidine derivative with an appropriate esterifying agent. One common method is the reaction of 2-imino-4-oxo-1,3-thiazolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine esters.
Scientific Research Applications
Methyl (2E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and interact with nucleophiles plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar ester functional group but lacking the thiazolidine ring.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness
Methyl (2E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethanoate is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H6N2O3S |
---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
methyl (2E)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate |
InChI |
InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2+ |
InChI Key |
LBJCXPYWDNQVEC-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N=C(S1)N |
Canonical SMILES |
COC(=O)C=C1C(=O)N=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.